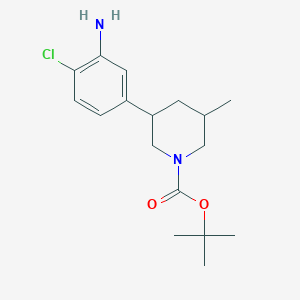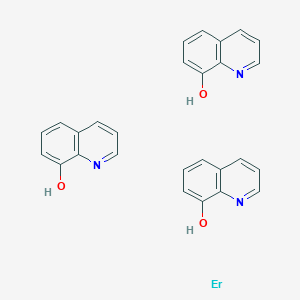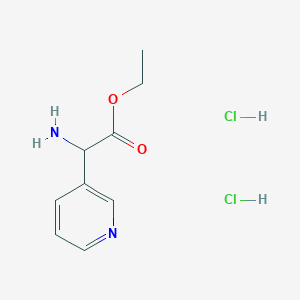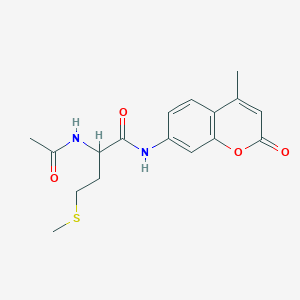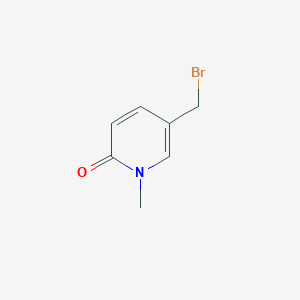
5-(Bromomethyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-1-methylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which significantly influences its chemical reactivity and potential applications. The compound is of interest in various fields, including synthetic organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve a high yield of the desired product .
Industrial Production Methods
For large-scale industrial production, the process may be optimized to ensure higher yields and purity. This can involve the use of continuous flow reactors, which provide better control over reaction conditions and reduce the formation of by-products. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methylpyridin-2(1H)-one, while oxidation with hydrogen peroxide produces the corresponding N-oxide .
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its reactivity and functional group compatibility
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein function .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
3-(Bromomethyl)-5-methylpyridine: Another bromopyridine derivative with different substitution patterns.
2-Bromobenzyl Bromide: Contains a bromomethyl group attached to a benzene ring at the ortho position.
Uniqueness
5-(Bromomethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective functionalization .
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4H2,1H3 |
Clave InChI |
OMMQQECWTWLVKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=CC1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


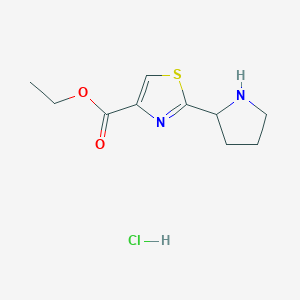

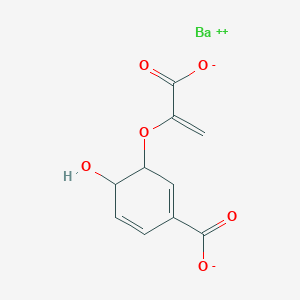
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
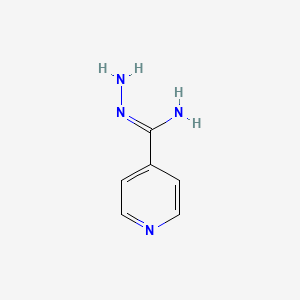
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
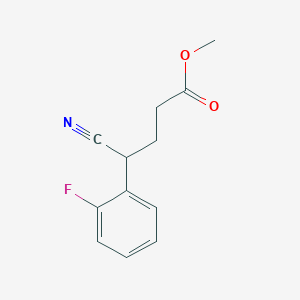
![exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15123735.png)
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
